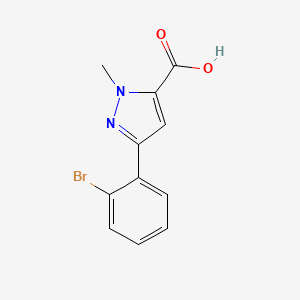

5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-bromophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUKXDUXFAKRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The exact mechanism of action would depend on the specific substituents on the pyrazole ring.

Bromophenyl compounds

, on the other hand, are a class of aromatic compounds where a bromine atom is attached to a phenyl group. They are often used in organic synthesis, particularly in transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling. The bromine atom can act as a leaving group, allowing for the introduction of other functional groups.

Biological Activity

5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid (CAS No. 1177303-09-1) is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various molecular targets, making it a candidate for therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid moiety, which contributes to its solubility and reactivity. The molecular formula is .

Anticancer Properties

Recent studies have highlighted the potential of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell division.

- Apoptosis Induction : It promotes programmed cell death by activating caspase pathways, as evidenced by increased levels of cleaved PARP in treated cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | G1 arrest, apoptosis |

| MCF-7 | 20 | Caspase activation |

| A549 | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-κB signaling pathways .

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid resulted in a marked reduction in paw edema and inflammatory markers compared to control groups .

The biological activity of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid can be attributed to its interaction with key enzymes and receptors:

- Enzyme Inhibition : It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and proliferation.

- Receptor Modulation : The compound may modulate the activity of specific receptors involved in inflammatory responses, leading to decreased cytokine release.

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis : Various synthetic routes have been developed, often involving the reaction of hydrazines with appropriate carbonyl compounds to yield pyrazole derivatives with high yields .

- Biological Evaluation : In vitro assays have demonstrated that this compound exhibits potent inhibitory effects against α-glucosidase, suggesting potential applications in diabetes management .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its structural features allow for the development of drugs with potential anti-inflammatory , analgesic , and anticancer properties. The compound's ability to inhibit specific enzymes or receptors plays a vital role in modulating biological pathways, making it a candidate for therapeutic applications.

Biological Activity:

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Activity: It has been shown to inhibit cyclooxygenase enzymes, which are involved in inflammation pathways.

- Antioxidant Properties: The compound demonstrates antioxidant activity, protecting cells from oxidative stress.

- Anticancer Activity: Studies have reported its effectiveness against various cancer cell lines, indicating potential as an anticancer agent.

Material Science

Organic Semiconductors:

The compound is also investigated for its applications in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in advanced materials that require specific conductivity and stability characteristics.

Biological Studies

Enzyme Inhibition Studies:

5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid has been employed in enzyme inhibition studies, serving as a probe to understand molecular interactions within biochemical assays. This application is crucial for elucidating the mechanisms of action of various biological targets.

Case Studies and Research Findings

-

Anticancer Activity Assessment:

A study evaluated the antiproliferative effects of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid on various cancer cell lines. The compound exhibited significant growth inhibitory effects, particularly against lung cancer cells (A549) and ovarian adenocarcinoma cells (A2780), with IC50 values indicating potent activity . -

Antimicrobial Properties:

Another investigation focused on the antimicrobial activity of pyrazole derivatives, including 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid. The results showed promising activity against several pathogenic strains, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in molecular frameworks, substituents, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

†Molecular weight derived from HRMS-ESI ([M+H]+ = 388.9776).

Key Findings

Core Heterocycle Variations: Pyrazole vs. Pyrrole vs. Isoxazole: The pyrazole core (as in the target compound) offers greater metabolic stability compared to pyrrole due to its aromatic nitrogen arrangement.

Substituent Positioning: The 2-bromophenyl group in the target compound contrasts with the 4-bromophenyl substituent in the pyrrole analog (). Bromine position significantly impacts steric and electronic interactions; ortho-substitution (2-bromo) may hinder rotational freedom compared to para-substitution.

Functional Group Modifications: Carboxylic Acid vs. Ester: The target compound’s free carboxylic acid group enables hydrogen bonding in biological systems, whereas ester derivatives (e.g., compound 25) are often used as prodrugs to improve bioavailability.

Molecular Weight and Physicochemical Properties :

- The target compound’s molecular weight (281.11 g/mol) falls within the ideal range for drug-likeness (200–500 g/mol), whereas heavier analogs (e.g., 626.89 g/mol in ) may face pharmacokinetic challenges.

Preparation Methods

Pyrazole Ring Formation

A common approach to synthesize the pyrazole core involves condensation reactions between hydrazine derivatives and β-ketoesters or nitriles. For example, 3-amino-5-methylpyrazole can be synthesized by refluxing 3-aminocrotononitrile with hydrazine hydrate at 60–90 °C for 8–24 hours. This intermediate serves as a foundation for further functionalization.

Introduction of the Bromophenyl Group

The 2-bromophenyl substituent can be introduced through two main routes:

Palladium-catalyzed cross-coupling reactions: This method involves coupling a pyrazole precursor with a 2-bromophenyl halide, allowing for regioselective substitution at the desired position on the pyrazole ring.

Direct bromination: Bromination of the pyrazole ring or its derivatives using reagents such as tribromooxyphosphorus can yield brominated pyrazole esters, which are then converted to the target acid.

Carboxylation and Functional Group Transformations

The carboxylic acid group at the 3-position of the pyrazole is typically introduced via oxidation or hydrolysis steps:

Oxidation of methyl-substituted pyrazoles using potassium permanganate in acidic medium results in the formation of pyrazole-3-carboxylic acids with good yields (76–85%).

Hydrolysis of pyrazole-3-carboxylate esters under alkaline conditions yields the corresponding carboxylic acid.

Representative Synthetic Route Example

A detailed synthetic route based on literature patent disclosures is as follows:

This route highlights the key transformations: pyrazole ring formation, bromination, and oxidation/hydrolysis to yield the carboxylic acid.

Data Table: Summary of Preparation Conditions and Yields

| Compound Intermediate | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3-Amino-5-methylpyrazole | Condensation | 3-Aminocrotononitrile + Hydrazine hydrate | 60–90 °C, 8–24 h reflux | Not specified | Pyrazole ring formation |

| 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Bromination | Tribromooxyphosphorus | Room temp | Not specified | Bromination of pyrazole ester |

| 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Hydrolysis | 10% NaOH in ethanol | Room temp | High (>80%) | Ester to acid conversion |

| 5-Bromo-1H-pyrazole-3-carboxylic acid | Oxidation | KMnO4 in HCl | 50–80 °C, 20–30 min | 76–85% | Oxidation of methylpyrazole |

Analysis of Preparation Methods

Efficiency: Oxidation with potassium permanganate provides high yields (up to 85%) of the carboxylic acid from methyl-substituted pyrazoles, indicating an efficient method for carboxylation.

Selectivity: Palladium-catalyzed cross-coupling offers regioselective introduction of the bromophenyl group, which is advantageous for obtaining the desired substitution pattern without multiple bromination side-products.

Scalability: The condensation and oxidation steps use readily available reagents and mild conditions, suggesting these methods are scalable for research and industrial applications.

Purity: Post-reaction workups involving pH adjustments, extractions with ethyl acetate, and drying over anhydrous sodium sulfate ensure high purity of the final product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid?

- Methodological Answer : A common approach involves a multi-step synthesis starting with cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core. The bromophenyl group can be introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 2-bromophenyl . Post-synthetic hydrolysis of ester intermediates yields the carboxylic acid moiety. Purity is typically verified via HPLC (>95%) and NMR spectroscopy .

Q. How should researchers characterize this compound’s structural and chemical properties?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl and methyl group positions).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₁H₁₀BrN₂O₂ → ~297.01 g/mol).

- Elemental Analysis : To confirm stoichiometry of C, H, N, and Br .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly decomposition near 270°C observed in related brominated pyrazoles .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate sensitivity to strong oxidizing agents, necessitating storage under inert gas (N₂/Ar) at -20°C. Avoid exposure to light due to potential aryl bromide degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

- Methodological Answer : Optimize cross-coupling conditions using ligand screening (e.g., XPhos vs. SPhos) to enhance catalytic efficiency. Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hours) and improves regioselectivity. Post-reaction purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) can achieve >97% purity .

Q. What crystallographic data are available for structural confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of analogous brominated pyrazoles (e.g., 2-Bromo-5,7-dimethoxy-4-phenyl-1H-pyrazole-3-carboxylic acid) reveals planar pyrazole rings with dihedral angles of ~15° between the bromophenyl and carboxylic acid groups. Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize the crystal lattice, as reported in Acta Crystallographica Section E .

Q. How do researchers resolve contradictions in reported spectroscopic data?

- Methodological Answer : Cross-validate using complementary techniques:

- IR Spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- X-ray Photoelectron Spectroscopy (XPS) : Verify bromine oxidation state (Br 3d₅/₂ ~70 eV) to rule out debromination artifacts .

Q. What strategies are used to study structure-activity relationships (SAR) for bioactivity?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., ester or amide derivatives) to assess the carboxylic acid’s role in target binding.

- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.

- Computational Docking : Model interactions with proteins (e.g., COX-2) using software like AutoDock Vina, guided by crystallographic data .

Methodological Best Practices

Q. What safety protocols are critical during handling?

- Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of fine particles; monitor for decomposition products (e.g., CO, NOₓ) using gas detectors. Emergency protocols should include eyewash stations and neutralization of spills with inert absorbents .

Q. How should researchers validate purity for publication or patent applications?

- Answer : Combine orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.